molecular formula C17H17ClO3 B14509814 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-32-6

2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid

Cat. No.: B14509814
CAS No.: 62810-32-6
M. Wt: 304.8 g/mol
InChI Key: NHVJRAUOXTZHNX-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenoxy group attached to a methylpropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form an ether linkage. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes or receptors involved in metabolic processes. The compound’s structure allows it to bind to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

62810-32-6

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-15-5-3-4-13(11-15)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

NHVJRAUOXTZHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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